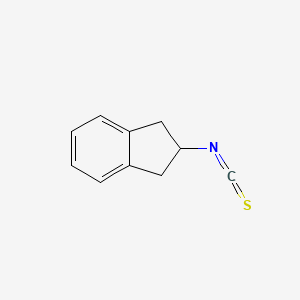

2-isothiocyanato-2,3-dihydro-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZURARUOQAYJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371487 | |

| Record name | 2-isothiocyanato-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-87-5 | |

| Record name | 2,3-Dihydro-2-isothiocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-isothiocyanato-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role and Reactivity of Isothiocyanate Functionality in Organic Transformations

Isothiocyanates as Versatile Building Blocks in Heterocyclic Synthesis

Isothiocyanates are widely employed as electrophilic synthons for the construction of nitrogen- and sulfur-containing heterocycles. tandfonline.comrsc.org Their ability to react with various nucleophiles in addition-cyclization reactions makes them key intermediates in diversity-oriented synthesis. rsc.orgjst.go.jp This reactivity has been harnessed to produce a broad spectrum of heterocyclic systems, many of which possess significant biological activity. tandfonline.com

Common heterocyclic structures synthesized from isothiocyanate precursors include:

Thioureas: Formed by the reaction with primary or secondary amines. jst.go.jp

1,2,4-Triazoles: Generated through cyclization reactions with hydrazides. jst.go.jp

Thiazolidinones and Thiazoles: Produced via reactions with α-halo ketones or similar reagents. tandfonline.com

2-Thioxo-quinazolinones and 1,2,4-Thiadiazoles: Constructed using DNA-compatible transformations for creating DNA-encoded libraries. rsc.org

The utility of isothiocyanates in building these scaffolds is central to medicinal chemistry, as the resulting heterocycles are known to exhibit a wide range of physiological effects. tandfonline.com

General Reactivity Patterns of Isothiocyanate Groups

The reactivity of the isothiocyanate group is dominated by the electrophilic nature of its central carbon atom, which is susceptible to attack by a wide range of nucleophiles. rsc.orgnih.gov This reactivity is fundamental to its role in both synthetic chemistry and its biological interactions. rsc.org

Key reactivity patterns include:

Reaction with Amines: Isothiocyanates react readily with primary and secondary amines to form substituted thiourea (B124793) derivatives. This reaction is highly efficient and is a cornerstone of isothiocyanate chemistry. researchgate.net

Reaction with Thiols: In the presence of thiols, isothiocyanates form dithiocarbamate (B8719985) adducts. researchgate.netresearchgate.net

Reaction with Alcohols: The addition of alcohols to isothiocyanates yields thiourethanes. This reaction is generally slower than with amines and may require heating or catalysis. cdnsciencepub.com

The pH of the reaction medium can influence the preferred reaction pathway. For instance, reactions with molecules containing both amine and thiol groups (like cysteine) can be directed: under neutral to slightly acidic conditions (pH 6-8), the thiol group tends to react, while under more alkaline conditions (pH 9-11), the amine group is preferentially targeted. researchgate.netresearchgate.net

| Nucleophile | Product | General Conditions |

| Primary/Secondary Amine | Thiourea | Highly efficient, often at room temperature. researchgate.net |

| Thiol | Dithiocarbamate | Favored at pH 6-8. researchgate.netresearchgate.net |

| Alcohol | Thiourethane | Often requires heat or catalysis. cdnsciencepub.com |

| Hydrazide | Thiosemicarbazide | Intermediate for heterocyclic synthesis. jst.go.jp |

Specific Focus on 2 Isothiocyanato 2,3 Dihydro 1h Indene and Its Analogs

Scope and Academic Research Objectives

The academic research objectives surrounding this compound are focused on leveraging its distinct chemical properties for synthesis and biological investigation. The primary scope of research encompasses its applications in synthetic chemistry as a precursor and its exploration in medicinal chemistry as a scaffold for new therapeutic agents.

Key research objectives include:

Synthetic Applications: A major focus is on utilizing the compound as a versatile reagent in organic synthesis. The isothiocyanate group readily reacts with nucleophiles like amines, alcohols, and thiols to form thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives, respectively. Researchers aim to exploit these reactions to construct complex molecular frameworks and heterocyclic systems, such as spiro compounds.

Investigation of Biological Activity: Research is directed at evaluating the compound for potential biological effects. Studies have indicated that it possesses antimicrobial and antifungal properties, with investigations focusing on its mechanism of action, which is thought to involve the disruption of microbial cell membranes or key metabolic pathways.

Medicinal Chemistry Exploration: The dihydroindene core is a recognized scaffold in medicinal chemistry. nih.gov Researchers explore this compound and its derivatives for potential therapeutic applications. The high reactivity of the isothiocyanate group allows it to form covalent bonds with biological macromolecules, which can modulate their function. This covalent modification is a mechanism of action for several established drugs, making isothiocyanate-containing compounds like this one intriguing candidates for further study.

Chemical Properties and Synthesis

The compound's utility is rooted in its chemical characteristics. The most common synthetic route involves the reaction of 2-amino-2,3-dihydro-1H-indene with thiophosgene in a solvent like dichloromethane. An alternative, two-step method involves forming a thiocarbamate intermediate from 2-amino-2,3-dihydro-1H-indene and carbon disulfide, followed by oxidation to yield the isothiocyanate.

Table 1: Physicochemical Properties of this compound and a Positional Isomer

| Property | This compound | 5-Isothiocyanato-2,3-dihydro-1H-indene |

|---|---|---|

| Molecular Formula | C₁₀H₉NS | C₁₀H₉NS chemicalbook.comuni.lu |

| Molecular Weight | 175.25 g/mol | 175.25 g/mol chemicalbook.com |

| Key Structural Features | Dihydroindene core, Isothiocyanate at position 2 | Dihydroindene core, Isothiocyanate at position 5 chemicalbook.com |

| Chirality | Contains a chiral center at the C2 position | Achiral |

Detailed Research Findings

Research into this compound has yielded specific findings regarding its reactivity and potential applications. The reactivity of the isothiocyanate group is central to its function as a synthetic tool.

Table 2: Summary of Research Findings

| Research Area | Key Findings |

|---|---|

| Chemical Reactivity | The isothiocyanate group undergoes nucleophilic substitution reactions to form various thiourea derivatives. It can also participate in cyclization reactions, particularly in the presence of suitable catalysts, to form spiro compounds. |

| Synthesis Methods | A widely used synthesis involves the reaction of 2-amino-2,3-dihydro-1H-indene with thiophosgene (Cl₂C=S) in the presence of a base like triethylamine (B128534) to neutralize HCl byproducts. |

| Biological Investigations | The compound has demonstrated antimicrobial and antifungal properties in in vitro studies. Its mechanism is believed to stem from the isothiocyanate group's ability to covalently bond with nucleophilic sites on essential biomolecules within microbes. |

The presence of a chiral center at the carbon atom bearing the isothiocyanate group means that the compound exists as two distinct enantiomers. This stereochemical feature is significant, as different enantiomers of a chiral molecule often exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors.

Strategies for the Construction of the 2,3-Dihydro-1H-indene Scaffold

The formation of the 2,3-dihydro-1H-indene ring system can be achieved through various synthetic routes, starting from readily available precursors and employing different cyclization strategies.

Approaches from Indane-1,3-dione Derivatives and Related Synthons

A common and versatile starting point for the synthesis of the 2,3-dihydro-1H-indene scaffold is indane-1,3-dione. This dione (B5365651) can be synthesized through a nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions, followed by hydrolysis and decarboxylation. consensus.appresearchgate.net

Once formed, indane-1,3-dione can be converted into a variety of synthons suitable for further modification. For instance, Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) can yield 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, a useful intermediate for further functionalization. consensus.appresearchgate.net The reactivity of the ketone groups in indane-1,3-dione allows for a wide range of chemical transformations, providing access to a diverse array of substituted indane derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Dialkyl phthalate | Alkyl acetate, Base | Indane-1,3-dione | consensus.appresearchgate.net |

| Indane-1,3-dione | Malononitrile, Base (e.g., sodium acetate, piperidine) | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | consensus.appresearchgate.net |

Cyclization Reactions and Annulation Strategies

Various cyclization and annulation strategies have been developed for the construction of the 2,3-dihydro-1H-indene ring system. These methods often involve intramolecular reactions of appropriately substituted aromatic precursors.

One notable method is the Pictet-Spengler type reaction, which can be utilized to synthesize 1-aryl-2,3-dihydro-1H-isoindoles through the acid-catalyzed cyclization of N-formyliminium ions. clockss.org While this leads to an isoindole, the underlying principle of intramolecular cyclization is relevant to the formation of the indane core.

Transition metal-catalyzed reactions also play a significant role. For instance, nickel-catalyzed intramolecular hydroacylation of certain unsaturated aldehydes can lead to the formation of 2,3-dihydro-1H-inden-1-one derivatives. chemrxiv.org Furthermore, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to produce indanones in good to excellent yields.

| Reaction Type | Catalyst/Reagent | Precursor Type | Product Type | Reference |

| Pictet-Spengler type | Acid | N-formyliminium ion | 1-Aryl-2,3-dihydro-1H-isoindole | clockss.org |

| Intramolecular Hydroacylation | Nickel catalyst | Unsaturated aldehyde | 2,3-Dihydro-1H-inden-1-one | chemrxiv.org |

| Carbonylative Cyclization | Palladium catalyst | Unsaturated aryl iodide | Indanone | organic-chemistry.org |

Formation of Substituted 2,3-Dihydro-1H-indenes

The introduction of substituents onto the 2,3-dihydro-1H-indene scaffold is essential for creating a library of derivatives. A variety of methods are available to achieve this.

For example, a series of novel 2,3-dihydro-1H-indene derivatives have been synthesized with the aim of producing melatonergic ligands. These syntheses often involve multi-step sequences starting from substituted indanones, with reactions such as reductions, mesylations, and nucleophilic substitutions to introduce desired functionalities. researchgate.net

Another approach involves the direct Csp3-H activation of the 2,3-dihydro-1H-indene ring under gold(I) catalysis, allowing for the high-yielding synthesis of various substituted indenes. researchgate.net This method is particularly useful for creating electron-neutral, electron-poor, and electron-rich derivatives.

Introduction and Manipulation of the Isothiocyanate Group

The isothiocyanate group is a key functional moiety that can be introduced onto the pre-formed 2,3-dihydro-1H-indene scaffold. This group can also undergo a variety of chemical transformations.

Direct Synthesis of this compound

The most common method for the direct synthesis of this compound involves the reaction of the corresponding primary amine, 2-amino-2,3-dihydro-1H-indene, with thiophosgene (CSCl₂). This reaction is typically carried out under mild conditions, using a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid byproduct. The choice of solvent, often dichloromethane or chloroform, is important to ensure the solubility of the reactants and minimize side reactions.

An alternative, two-step synthesis route avoids the use of the highly toxic thiophosgene. In this method, 2-amino-2,3-dihydro-1H-indene is first reacted with carbon disulfide (CS₂) in the presence of a base like potassium carbonate to form a dithiocarbamate intermediate. This intermediate is then oxidized, for example with sodium persulfate (Na₂S₂O₈), to yield the final this compound.

| Precursor | Reagent(s) | Key Conditions | Product | Reference |

| 2-Amino-2,3-dihydro-1H-indene | Thiophosgene (CSCl₂) | Base (e.g., triethylamine), Dichloromethane | This compound | |

| 2-Amino-2,3-dihydro-1H-indene | 1. Carbon disulfide (CS₂), K₂CO₃2. Sodium persulfate (Na₂S₂O₈) | Two-step process | This compound |

Transformations Involving Isothiocyanato Ketones and Alcohols

While specific transformations of this compound are not extensively documented in the provided literature, the general reactivity of isothiocyanates suggests a range of potential chemical transformations. Isothiocyanates are versatile electrophiles and can react with a wide array of nucleophiles to form various heterocyclic compounds. consensus.apprsc.orggoogle.com

For instance, the reaction of isothiocyanates with acylhydrazides can lead to the formation of 2-imino-1,3,4-oxadiazolines. nih.gov This type of cyclization reaction highlights the potential of this compound to serve as a building block for more complex heterocyclic systems. Furthermore, α-activated cyclic isothiocyanates, such as those derived from indanone, are known to participate in (3+2) cycloaddition reactions to construct spirocycles. rsc.org

The isothiocyanate group can also react with amines to form thioureas, with alcohols to form thiocarbamates, and can participate in various cycloaddition reactions, making it a valuable functional group for the synthesis of diverse chemical structures. researchgate.netnih.govwikipedia.org

Biological Activity Profiles: in Vitro Mechanistic Studies

Studies on Antioxidant Activity

Radical Scavenging Capabilities (e.g., DPPH, Nitric Oxide Radical)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and nitric oxide radical scavenging tests are commonly employed to determine this capacity.

Research on indene-hydrazide conjugates, which share the core indene (B144670) structure, has shown reasonable antioxidant properties in DPPH assays. For example, certain 2-(1-benzylidene-5-fluoro-2-methyl-1H-inden-3-yl)-N'-benzylideneacetohydrazide derivatives have been evaluated for their ability to scavenge DPPH radicals googleapis.com. This suggests that the indene scaffold can contribute to antioxidant activity.

Nitric oxide (NO) is a crucial signaling molecule but can be detrimental at high concentrations, leading to oxidative and nitrosative stress. The capacity of compounds to scavenge nitric oxide radicals is another important measure of antioxidant efficacy. While direct data for 2-isothiocyanato-2,3-dihydro-1H-indene is scarce, various plant extracts and synthetic compounds are known to exhibit nitric oxide scavenging activity, which is often attributed to phenolic and flavonoid content.

Table 1: Radical Scavenging Activity of Related Indene Derivatives This table is illustrative and based on findings for related compound classes, as direct data for this compound is not available in the provided search results.

| Compound Class | Assay | Activity |

|---|---|---|

| Indene-hydrazide conjugates | DPPH Radical Scavenging | Reasonable antioxidant properties reported googleapis.com |

Modulation of Cellular Oxidative Stress Pathways (e.g., NADPH Oxidase)

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a family of enzymes dedicated to generating reactive oxygen species (ROS). As such, they are significant targets in pathologies associated with oxidative stress. The modulation of NOX activity can have profound effects on cellular signaling and disease progression.

Currently, there is a lack of specific studies detailing the direct modulatory effect of this compound on NADPH oxidase enzymes in the available literature. However, the broader class of isothiocyanates has been investigated for various biological activities, and the potential for interaction with complex cellular systems like the NOX pathway remains an area of interest for future research. The high reactivity of the isothiocyanate group allows it to form covalent bonds with biomolecules, which could potentially alter enzyme function.

Enzyme Inhibitory Profiles

The inhibition of specific enzymes is a cornerstone of drug discovery and development. The compound this compound and its analogs have been explored for their potential to inhibit key enzymes involved in neurodegeneration.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Direct IC₅₀ values for the inhibition of AChE and BuChE by this compound are not specified in the reviewed scientific literature. However, research on structurally related indene derivatives has demonstrated significant inhibitory potential. For example, a series of indene-hydrazide conjugates showed promising in vitro inhibition of both human AChE (hAChE) and human BuChE (hBuChE). One particular derivative, SD-30, exhibited an IC₅₀ value of 13.86 ± 0.163 µM for hAChE and 48.55 ± 0.136 µM for hBuChE googleapis.com. Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which also contain a fused ring system similar to indene, reported potent AChE inhibition, with one compound having an IC₅₀ of 3.65 nM.

These findings suggest that the indene core structure is a viable scaffold for the design of cholinesterase inhibitors. The isothiocyanate group in this compound introduces a reactive electrophilic site that could potentially interact with nucleophilic residues in the active sites of these enzymes, leading to inhibition.

Table 2: Cholinesterase Inhibition by Related Indene Derivatives This table presents data for related compounds to provide context for the potential activity of this compound.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indene-hydrazide conjugate (SD-30) | hAChE | 13.86 ± 0.163 | googleapis.com |

| Indene-hydrazide conjugate (SD-30) | hBuChE | 48.55 ± 0.136 | googleapis.com |

| Indene-hydrazide conjugate (SD-24) | hAChE | 40.43 ± 0.067 | googleapis.com |

| Indene-hydrazide conjugate (SD-24) | hBuChE | 92.86 ± 0.066 | googleapis.com |

Utility of the Compound and its Derivatives as Chemical Probes in Biological Systems

The unique reactivity of the isothiocyanate functional group makes this compound a candidate for use as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic groups in proteins, such as cysteine and lysine (B10760008) residues, forming stable covalent bonds.

A patent has described the synthesis of this compound and its application in an assay to measure the inhibition of autotaxin (ATX). Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA) and is a target for various diseases, including fibrosis and cancer. In this context, the compound serves as a tool or a building block for creating more complex molecules to probe the activity of this enzyme. The ability to covalently modify a target protein makes such compounds valuable for identifying and validating drug targets, as well as for understanding their biological function.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods can predict various properties such as molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational frequencies of organic compounds. nih.gov For 2-isothiocyanato-2,3-dihydro-1H-indene, DFT calculations can elucidate the interplay between the dihydroindene framework and the reactive isothiocyanate group.

Below is a table of predicted vibrational frequencies and geometric parameters for this compound based on DFT calculations performed on analogous structures.

| Parameter | Description | Typical Calculated Value |

| Vibrational Frequencies | ||

| ν(N=C=S) asymmetric stretch | The characteristic stretching frequency of the isothiocyanate group. | ~2100-2050 cm⁻¹ |

| ν(C-H) aromatic stretch | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. | ~3100-3000 cm⁻¹ |

| ν(C-H) aliphatic stretch | Stretching vibrations of the C-H bonds on the dihydro portion of the indene (B144670) ring. | ~3000-2850 cm⁻¹ |

| Geometric Parameters | ||

| ∠(N-C-S) | The bond angle of the isothiocyanate functional group. | ~175-180° |

| Dihedral Angle | The angle between the fused rings of the indene core. | ~5-15° |

These values are illustrative and derived from general knowledge and studies on similar compounds. Actual values would require specific DFT calculations for this exact molecule.

Theoretical methods are pivotal in the rational design of new molecules with enhanced biological activity. nih.gov By modifying the core structure of this compound in silico, researchers can predict how changes will affect its properties. For instance, adding or altering substituents on the aromatic ring could modulate lipophilicity, electronic distribution, and steric profile, which in turn can influence receptor binding and pharmacokinetic properties. nih.govmdpi.com

Computational tools can predict a range of molecular properties (descriptors) that are essential for evaluating a compound's drug-likeness. nih.gov These descriptors are often used in the development of QSAR models.

| Molecular Property (Descriptor) | Predicted Value/Range | Significance in Drug Design |

| Molecular Weight (MW) | 175.25 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | ~3.0-3.5 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~45-50 Ų | Predicts transport properties like blood-brain barrier penetration. mdpi.com |

| Number of Hydrogen Bond Donors | 0 | Affects binding to biological targets. mdpi.com |

| Number of Hydrogen Bond Acceptors | 1 (N atom) | Influences solubility and receptor interactions. mdpi.com |

| Number of Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. mdpi.com |

These values are estimations based on the structure and may vary slightly between different prediction software.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to understand how a potential drug molecule might interact with its biological target at the molecular level.

The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. rjptonline.org Molecular docking simulations can be used to place this compound into the ATP-binding pocket of the EGFR kinase domain (e.g., PDB ID: 1M17) to predict its binding mode. nih.govrjptonline.org Studies on similar indole-based scaffolds have shown that the planar ring systems can form key π-π stacking or hydrophobic interactions with residues in the active site. rjptonline.org The isothiocyanate group, being a reactive electrophile, could potentially form a covalent bond with a nucleophilic residue, such as a cysteine, if one is present and accessible in the binding pocket, leading to irreversible inhibition. The dihydroindene core would likely orient itself within the hydrophobic regions of the active site, interacting with key amino acids like Met793. rjptonline.orgjapsonline.com

Following the prediction of the binding pose, docking algorithms calculate a score, often expressed as a binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A more negative value typically indicates a stronger, more favorable interaction. Docking studies on various indenol and indole (B1671886) derivatives targeting EGFR have reported binding affinities ranging from -29 kcal/mol to docking scores of -8.8 kcal/mol, demonstrating that the general scaffold can fit effectively within the receptor's active site. nih.govjapsonline.com

An analysis of the docked pose of this compound would reveal specific interactions.

| Interaction Type | Potential Interacting EGFR Residue(s) | Description |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | The indene ring system fits into hydrophobic pockets of the active site. |

| Covalent Bonding | Cys797 | The electrophilic carbon of the isothiocyanate group can react with the thiol group of a cysteine residue. |

| Hydrogen Bonding | Met793 (backbone) | The nitrogen atom of the isothiocyanate group may act as a hydrogen bond acceptor. |

| π-Stacking | Phe856 | The aromatic ring of the indene core can stack with the phenyl ring of a phenylalanine residue. |

The specific residues are based on known interactions of other inhibitors with the EGFR active site (PDB: 1M17) and represent a hypothetical binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org A QSAR model allows for the prediction of the activity of new, unsynthesized molecules.

For a series of dihydroindene isothiocyanate analogs, a QSAR model could be developed to predict their potency as, for example, EGFR inhibitors. nih.gov This involves calculating a set of molecular descriptors (properties derived from the molecular structure) for each compound and then using statistical methods, like multilinear regression, to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). semanticscholar.orgmdpi.com

QSAR studies on related heterocyclic compounds like indeno[1,2-b]indoles have shown that specific steric, electrostatic, and hydrophobic fields are crucial for activity. nih.govresearchgate.net A QSAR model for this compound derivatives would likely identify the importance of descriptors related to:

Steric properties: The size and shape of substituents on the aromatic ring.

Electronic properties: The electron-withdrawing or donating nature of substituents, affecting the reactivity of the isothiocyanate group.

The resulting model can guide the synthesis of new derivatives by highlighting which structural modifications are most likely to improve biological activity. mdpi.com

Construction of QSAR Models using Quantum Mechanics-Derived Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov The use of descriptors derived from quantum mechanics (QM) can significantly enhance the predictive power of these models by providing detailed electronic and structural information. nih.govscirp.org For a molecule like this compound, a variety of quantum chemical descriptors can be calculated to build robust QSAR models.

The process typically begins with the optimization of the 3D molecular structure using methods like Density Functional Theory (DFT). nih.gov From the optimized geometry, a range of electronic descriptors can be calculated. These descriptors quantify various aspects of the molecule's electronic properties and are crucial for understanding its reactivity and interaction with biological targets. scirp.org

Key quantum mechanical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO, which is an indicator of molecular stability and reactivity. scirp.org

Mulliken Atomic Charges: These describe the partial charges on individual atoms, highlighting potential sites for electrostatic interactions.

Electron Affinity and Ionization Potential: These relate to the energy changes upon gaining or losing an electron, respectively. nih.gov

A hypothetical QSAR study on a series of indane isothiocyanates, including this compound, could involve developing a regression model that links these descriptors to a specific biological activity, such as anti-inflammatory or anticancer effects. The resulting equation would highlight which electronic and structural features are most critical for the observed activity.

Table 1: Hypothetical Quantum Mechanics-Derived Descriptors for a Series of Indane Isothiocyanates

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| This compound | -6.5 | -1.2 | 5.3 | 3.1 | 15.2 |

| 5-bromo-2-isothiocyanato-2,3-dihydro-1H-indene | -6.7 | -1.5 | 5.2 | 3.5 | 12.8 |

| 5-methoxy-2-isothiocyanato-2,3-dihydro-1H-indene | -6.3 | -1.1 | 5.2 | 3.8 | 18.5 |

| 6-nitro-2-isothiocyanato-2,3-dihydro-1H-indene | -7.1 | -2.0 | 5.1 | 4.5 | 9.7 |

This table is for illustrative purposes and the data is not from a direct experimental study on this specific compound series.

Predictive Modeling of In Vitro Biological Activities

Building upon the principles of QSAR, predictive modeling can be used to forecast the in vitro biological activities of this compound. nih.gov Such models are often trained on datasets of compounds with known activities against specific biological targets, such as enzymes or receptors. researchgate.net For isothiocyanates, known biological activities include anti-inflammatory, antioxidant, and anticancer effects. nih.govmdpi.com

For instance, a binary QSAR model could be developed to predict whether this compound is likely to be an active inhibitor of an enzyme like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov Such a model would classify the compound as 'active' or 'inactive' based on its structural and electronic features. Studies on other isothiocyanate derivatives have successfully used this approach to identify promising candidates for further experimental testing. nih.gov

The predictive power of these models relies heavily on the quality and diversity of the training data. For this compound, its activity could be predicted by comparing its molecular descriptors to those of a library of known active and inactive compounds.

Table 2: Hypothetical Predictive Model Output for In Vitro Activities

| Biological Target | Predicted Activity | Confidence Score | Key Descriptors |

| COX-2 Inhibition | Active | 0.85 | Dipole Moment, E_LUMO |

| Topoisomerase II Inhibition | Inactive | 0.79 | Molecular Shape, E_HOMO |

| NF-κB Pathway Modulation | Active | 0.81 | Atomic Charges on N and S |

This table is for illustrative purposes and the data is not from a direct experimental study on this specific compound.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. semanticscholar.org For this compound, MD simulations can be employed to understand its conformational flexibility and how it interacts with a biological target, such as the active site of an enzyme. nih.govrsc.orgbau.edu.trnih.gov

A typical MD simulation involves placing the molecule, either alone in a solvent or within a protein's binding site, and then calculating the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. researchgate.netrsc.org This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.

When studying the interaction with a protein, MD simulations can reveal:

The stability of the ligand-protein complex.

Key amino acid residues involved in binding. nih.govrsc.orgbau.edu.trnih.gov

The role of water molecules in mediating interactions.

The conformational changes in the protein upon ligand binding.

For this compound, an MD simulation within the active site of a target protein could highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. This information is invaluable for understanding its mechanism of action and for designing more potent derivatives.

In Silico Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Theoretical Insights

The potential of a molecule as a therapeutic agent is not only determined by its biological activity but also by its pharmacokinetic properties, which can be predicted using in silico ADME models. nih.govrsc.org These models use the chemical structure of a compound to estimate properties related to its absorption, distribution, metabolism, and excretion.

For this compound, a variety of ADME parameters can be calculated using specialized software. These predictions are guided by established principles such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness. nih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 189.25 g/mol | Favorable for oral absorption |

| LogP (octanol/water partition coefficient) | 3.2 | Indicates good membrane permeability |

| Number of Hydrogen Bond Donors | 0 | Favorable for oral absorption |

| Number of Hydrogen Bond Acceptors | 2 (N and S) | Favorable for oral absorption |

| Polar Surface Area (PSA) | 44.1 Ų | Suggests good cell penetration |

| Blood-Brain Barrier (BBB) Penetration | Likely | Indicates potential for CNS activity |

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this enzyme |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

This table is for illustrative purposes and the data is generated based on general properties of similar compounds and not from direct experimental study.

These in silico predictions suggest that this compound possesses favorable drug-like properties. mdpi.com The predicted ability to cross the blood-brain barrier is particularly noteworthy, suggesting potential applications in neurological disorders. The low predicted inhibition of key metabolic enzymes like CYP2D6 is also a positive indicator for a lower likelihood of adverse drug-drug interactions. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-isothiocyanato-2,3-dihydro-1H-indene. The most prominent and diagnostic feature in its IR spectrum is the absorption band of the isothiocyanate (-N=C=S) group. This group gives rise to a very strong and characteristically broad absorption band due to its asymmetric stretching vibration, typically appearing in the 2000–2200 cm⁻¹ region. chemicalpapers.comnist.govresearchgate.net Other significant absorptions confirm the presence of the dihydroindene scaffold.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3010 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H Stretch |

| ~2000 - 2200 | Strong, Broad | Isothiocyanate (-N=C=S) Asymmetric Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch |

The spectrum will also display C-H stretching vibrations. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated five-membered ring appear just below 3000 cm⁻¹. uobasrah.edu.iq Additionally, absorptions corresponding to the aromatic ring's C=C stretching vibrations can be expected in the 1450-1600 cm⁻¹ range. uobasrah.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns under ionization. The molecular formula is C₁₀H₉NS, corresponding to a monoisotopic mass of approximately 175.05 Da.

Upon electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z = 175 would be expected. The fragmentation is likely to proceed through several characteristic pathways for isothiocyanates and indane derivatives. A common fragmentation for isothiocyanates is the cleavage of the C-N bond.

Key predicted fragmentation patterns include:

Loss of the isothiocyanate group: Cleavage of the C2-NCS bond would result in the loss of a neutral NCS radical, leading to a fragment ion corresponding to the indanyl cation at m/z = 117.

Formation of the indene (B144670) cation: A subsequent loss of H₂ from the m/z = 117 fragment could lead to the stable indene cation at m/z = 115.

Alpha-cleavage: Similar to amines, alpha-cleavage can occur, involving the breaking of the C1-C2 or C2-C3 bonds adjacent to the carbon bearing the isothiocyanate group. libretexts.org For example, cleavage of the C1-C2 bond could lead to fragments resulting from the breakdown of the five-membered ring.

Benzyl (B1604629)/Tropylium (B1234903) Ion: Rearrangement and cleavage could produce a benzyl-type fragment (m/z = 91) or the highly stable tropylium cation (m/z = 91), a common feature in the mass spectra of compounds containing a benzyl unit. miamioh.edu

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₀H₉NS]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₉H₉]⁺ | M⁺˙ - NCS |

| 115 | [C₉H₇]⁺ | M⁺˙ - NCS - H₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion from ring fragmentation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the chiral separation of this compound. The method's high resolution and sensitivity are well-suited for separating the target compound from starting materials, byproducts, and degradation products, thereby ensuring the quality and integrity of the compound for research applications.

Purity Assessment:

Reversed-phase HPLC is commonly employed for the purity determination of isothiocyanates. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scienceasia.org The gradient or isocratic elution allows for the separation of compounds based on their polarity. Detection is often performed using a UV detector, as the aromatic indene ring exhibits strong chromophoric properties. mdpi.com However, challenges in the HPLC analysis of isothiocyanates can arise due to their potential for precipitation in the chromatographic system. nih.gov To mitigate this, methods involving heating the column, for instance to 60°C, have been shown to reduce sample loss and improve the accuracy of quantitative determinations for various isothiocyanates. nih.govresearchgate.net

A typical HPLC method for purity analysis would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. scienceasia.org

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 267 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

Chiral Analysis:

Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for investigating their differential biological activities. Chiral HPLC is the predominant method for this purpose. This is often achieved by using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) tris(3,5-dimethylphenylcarbamate). epa.gov

Alternatively, a diastereomeric derivatization approach can be utilized. The racemic isothiocyanate can be reacted with a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomers. nih.gov These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel or C18). nih.gov The choice between direct separation on a CSP or derivatization depends on factors like the availability of suitable CSPs and the reactivity of the isothiocyanate.

Interactive Data Table: Illustrative Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Resolution (Rs) | > 1.5 |

X-ray Crystallography for Absolute Stereochemistry and Conformation (as applied to complex derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry and conformational details. nih.gov While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, the technique is invaluable when applied to its crystalline derivatives.

Application to Derivatives:

To facilitate crystallization and determine the absolute configuration of the chiral center, this compound can be converted into a more complex, solid derivative. This is often achieved by reacting the highly reactive isothiocyanate group with a suitable nucleophile to form a stable, crystalline product such as a thiourea (B124793) or a thiocarbamate. For the unambiguous determination of absolute stereochemistry using anomalous dispersion (the Bijvoet method), it is often advantageous to introduce a heavy atom into the derivative. researchgate.netresearchgate.net This can be accomplished by reacting the isothiocyanate with an amine or alcohol containing a bromine or iodine atom, for example.

The resulting crystal structure analysis will not only confirm the connectivity of the atoms but also reveal:

Absolute Configuration: The absolute arrangement (R or S) of substituents around the C2 stereocenter. thieme-connect.de

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which define the puckering of the five-membered dihydroindene ring and the orientation of the isothiocyanate-derived group.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, stabilized by interactions such as hydrogen bonds or π-π stacking, which can provide insight into the compound's physical properties. figshare.com

X-ray crystallographic studies on related indene and benzo[b]indeno[1,2-e] researchgate.netthiazin-11(10aH)-one derivatives have demonstrated the utility of this technique in elucidating the complex three-dimensional structures of such fused-ring systems. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for a Phenylthiourea Derivative of (R)-2-isothiocyanato-2,3-dihydro-1H-indene

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.567 |

| β (°) ** | 105.2 |

| Volume (ų) ** | 773.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.215 |

| Flack Parameter | 0.02(3) |

Conclusion and Future Research Perspectives

Synthesis of Novel Analogs with Enhanced Stereocontrol and Diverse Scaffolds

The synthesis of 2-isothiocyanato-2,3-dihydro-1H-indene typically proceeds from its corresponding amine precursor, 2-aminoindane. The conversion of the primary amine to the isothiocyanate functionality is a well-established chemical transformation. However, future synthetic endeavors will likely concentrate on the development of novel analogs with enhanced stereocontrol and a greater diversity of structural scaffolds.

The chiral center at the C-2 position of the indane ring offers an opportunity for stereoselective synthesis. The development of methods for the enantioselective synthesis of 2-aminoindane precursors would allow for the preparation of enantiomerically pure (R)- and (S)-2-isothiocyanato-2,3-dihydro-1H-indene. This is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities and metabolic profiles. Techniques such as asymmetric hydrogenation of the corresponding indanone or the use of chiral auxiliaries could be employed to achieve high enantiomeric excess. Furthermore, chiral separation methods, such as capillary electrophoresis using cyclodextrin-based selectors, have proven effective for separating enantiomers of amino acids derivatized with isothiocyanates and could be adapted for the analytical and preparative separation of chiral indanyl isothiocyanates. nih.govpsu.edu

Beyond stereocontrol, the synthesis of novel analogs will involve the modification of the indane scaffold itself. This could include the introduction of various substituents on the aromatic ring to modulate electronic properties, lipophilicity, and steric bulk. Additionally, the exploration of alternative heterocyclic and carbocyclic scaffolds that mimic the spatial arrangement of the this compound core could lead to the discovery of compounds with improved potency and selectivity. The synthesis of such analogs would expand the structure-activity relationship (SAR) knowledge base, providing valuable insights for the design of next-generation compounds.

Deepening the Mechanistic Understanding of In Vitro Biological Actions

The isothiocyanate group is a key pharmacophore, known for its electrophilic nature and ability to react with nucleophilic residues on proteins, thereby modulating their function. The biological activity of isothiocyanates is diverse, with known effects on pathways involved in inflammation and cancer. nih.govrsc.org For instance, some isothiocyanate-containing compounds have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govrsc.orgnih.gov

Future research must focus on elucidating the specific molecular targets and mechanistic pathways of this compound. Comprehensive in vitro screening against a panel of disease-relevant enzymes and receptors will be essential to identify its primary biological targets. Techniques such as affinity chromatography, where the isothiocyanate is used as bait to capture its binding partners from cell lysates, can be employed for target identification.

Once primary targets are identified, detailed enzymatic assays and cell-based functional assays will be necessary to characterize the nature of the interaction (e.g., reversible vs. irreversible inhibition) and the downstream cellular consequences. For example, if found to be a COX inhibitor, studies would need to determine its IC50 values for COX-1 and COX-2 to assess its selectivity and potential for gastrointestinal side effects. nih.govrsc.orgnih.gov Furthermore, investigating its effects on cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often modulated by isothiocyanates, will provide a more complete picture of its biological activity. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computational modeling plays an increasingly vital role in modern drug discovery, offering a means to rationalize experimental observations and guide the design of new molecules with improved properties. For this compound, advanced computational approaches can be leveraged to accelerate the discovery of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding mode of this compound and its analogs within the active sites of identified biological targets. nih.gov These studies can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. For instance, docking simulations of isothiocyanate derivatives into the active site of COX-2 have revealed crucial interactions with amino acid residues like Tyr385, Trp387, and Ser530. nih.govnih.gov

Beyond static docking, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-protein complex, allowing for the assessment of binding stability and the energetic contributions of individual residues. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating the structural features of a series of analogs with their experimentally determined biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

The integration of these computational tools will facilitate a more rational and efficient design-synthesize-test-analyze cycle, ultimately accelerating the development of optimized this compound-based therapeutic agents.

Exploration of this compound and its Derivatives as Molecular Probes in Chemical Biology

The reactive nature of the isothiocyanate group makes this compound an attractive scaffold for the development of molecular probes. These probes are invaluable tools in chemical biology for visualizing and studying biological processes in real-time within living systems.

By conjugating the this compound core to a reporter molecule, such as a fluorophore, it is possible to create probes for specific biological targets. The isothiocyanate can act as a reactive handle to covalently label the target protein, allowing for its visualization and tracking within cells and tissues. The design of such probes requires careful consideration of the linker between the indane scaffold and the reporter to ensure that the binding affinity and selectivity of the core structure are maintained.

For example, fluorescently labeled isothiocyanates can be used in fluorescence microscopy to study the subcellular localization of their target proteins. Furthermore, the development of isothiocyanate-based probes with environmentally sensitive fluorophores could allow for the detection of changes in the local microenvironment, such as pH or polarity, upon target binding. The application of such probes would provide a deeper understanding of the biological roles of the targets of this compound and could aid in the validation of these targets for therapeutic intervention. mdpi.com

Q & A

Q. Key Considerations :

- Solvent polarity and temperature significantly impact reaction efficiency. Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C is preferred to avoid side reactions.

- Purification via flash chromatography (hexane/ethyl acetate gradients) is standard for isolating the target compound.

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Research Focus

By-product formation often arises from competing nucleophilic attacks or thermal decomposition. Optimization strategies include:

- Catalyst Selection : Iron-based catalysts (e.g., Fe(acac)₃) improve selectivity in cross-coupling steps, as shown for similar indene derivatives.

- Temperature Control : Lower temperatures (e.g., −30°C for crystallization) reduce unintended polymerization or isomerization.

- Solvent Systems : Degassed DCM/water mixtures (1:1) enhance stability of reactive intermediates.

Data-Driven Example :

In a synthesis of 2-(phenylethynyl)-2,3-dihydro-1H-indene, using Na₂CO₃ as a base in DCM/water increased yield to 72% while reducing tar formation.

What spectroscopic techniques are most effective for structural characterization?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.0–7.3 ppm) and methylene groups (δ 2.9–3.2 ppm) confirm the dihydroindene core. The isothiocyanate group (N=C=S) may show weak coupling in the aromatic region.

- ¹³C NMR : The isothiocyanate carbon resonates at δ ~130–135 ppm, distinct from carbonyl or nitrile signals.

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formula, as demonstrated for analogous compounds in .

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to mitigate inhalation risks; isothiocyanates are volatile and pungent.

- Waste Disposal : Collect residues in sealed containers for incineration by certified hazardous waste handlers.

Q. First-Aid Measures :

- Immediate flushing with water for skin/eye contact.

- Medical consultation required if ingested or inhaled.

How can GC × GC-TOFMS be applied to detect this compound in complex matrices?

Advanced Research Focus

Methodology :

Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to isolate volatile components.

Chromatography : Employ a polar/nonpolar column set (e.g., DB-5 × BPX-50) for enhanced separation.

Detection : Time-of-flight mass spectrometry (TOFMS) provides high-resolution mass data for unambiguous identification.

Case Study :

In amber analysis (), GC × GC-TOFMS differentiated dihydroindene derivatives using retention indices and spectral libraries, achieving ppm-level sensitivity.

What role does this scaffold play in drug design?

Advanced Research Focus

The dihydroindene core is valued for:

- Conformational Restriction : Reduces rotational freedom, enhancing binding affinity to targets like Gαq/11-coupled receptors.

- Metabolic Stability : The saturated ring resists oxidative degradation, improving pharmacokinetics.

Example :

Replacing a trifluoromethyl group with dihydroindene in VU0488129 improved selectivity for muscarinic receptors.

What mechanistic studies explain its thermal stability?

Advanced Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Decomposition Onset : ~200°C for similar dihydroindenes, with exothermic peaks indicating radical-mediated degradation.

- Stabilizers : Adding antioxidants (e.g., BHT) extends shelf life at room temperature.

Key Finding :

Crystallization at −30°C () minimizes thermal stress during storage, preserving compound integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.